A Technical Guide to the Anticancer Drug Candidate KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])
A Technical Guide to the Anticancer Drug Candidate KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KP1019, a ruthenium-based anticancer compound that has undergone Phase I clinical trials. It details the compound's chemical structure, mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for its synthesis and evaluation.
Core Chemical and Physical Properties
KP1019, also known as FFC14A, is a ruthenium(III) coordination complex. Its chemical structure and properties are fundamental to its biological activity.
Chemical Structure
The IUPAC name for KP1019 is indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] . The compound consists of a central ruthenium(III) ion in an octahedral geometry.[1] The coordination sphere is defined by four chloride ligands in the equatorial plane and two trans-coordinating N-donor indazole ligands in the axial positions.[1] Due to its low aqueous solubility, it is often prepared as its sodium salt, KP1339 (or BOLD-100), to improve bioavailability for intravenous administration.[1]
| Property | Data | Reference |
| IUPAC Name | trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] | [1] |
| Molecular Formula | C₂₁H₁₉Cl₄N₆Ru | [1] |
| Molar Mass | 598.29 g·mol⁻¹ | [1] |
| CAS Number | 124875-20-3 | [1] |
| Synonyms | FFC14A, NSC-666158 |
Quantitative Biological and Clinical Data
The following tables summarize key quantitative data regarding the cytotoxicity and pharmacokinetics of KP1019.
In Vitro Cytotoxicity
KP1019 demonstrates moderate cytotoxicity against a range of human cancer cell lines, particularly those of colorectal origin.[2] Its activity is often compared to its more soluble sodium salt, KP1339.
| Cell Line | Cancer Type | IC₅₀ (µM) for KP1019 (72h) | IC₅₀ (µM) for KP1339 (72h) | Reference |
| HCT116 | Colon Carcinoma | 82.6 | 108.9 | [3] |
| SW480 | Colon Carcinoma | 95.0 | 165.0 | [2][3] |
| HT29 | Colon Carcinoma | 30-95 (range) | - | [2] |
| P31 | Mesothelioma | 162.1 | 188.7 | [3] |
| P31/cis | Cisplatin-Resistant Mesothelioma | 164.7 | 196.3 | [3] |
| KB-3-1 | Cervical Carcinoma | 85.0 | 117.6 | [3] |
| Hep3B | Hepatocellular Carcinoma | 33.7 | 81.3 |
Note: IC₅₀ values can vary based on experimental conditions, such as serum concentration in the culture medium.[4]
Phase I Clinical Trial Pharmacokinetics
A Phase I dose-escalation study was conducted on patients with advanced solid tumors, providing key pharmacokinetic parameters.
| Parameter | Description | Value/Observation | Reference |
| Dose Range | Escalating doses administered intravenously twice weekly for 3 weeks. | 25 - 600 mg | [5][6] |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Small | [5][6] |
| Clearance | The rate at which the active drug is removed from the body. | Low | [5][6] |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Long (approx. 69–284 h) | [7] |
| Dose Proportionality | The relationship between the dose administered and the measured drug concentration. | Area under the curve (AUC) values increased proportionally with dose, indicating linear pharmacokinetics. | [5] |
| Toxicity | Adverse effects observed at the tested doses. | No dose-limiting toxicity occurred. | [5][6] |
| Clinical Outcome | Efficacy observed in evaluable patients. | Disease stabilization for 8-10 weeks in five out of six patients. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of KP1019 and for key biological assays used to characterize its anticancer effects.
Synthesis of KP1019
This protocol describes the laboratory synthesis of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)].[1]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
Hydrochloric acid (HCl)
-
Indazole
-
Standard reflux and filtration apparatus
-
UV-visible spectrophotometer and elemental analyzer for purity evaluation
Procedure:
-
Dissolve RuCl₃·3H₂O in a solution of ethanol and hydrochloric acid.
-
Heat the mixture to reflux. After the reflux period, remove the ethanol, typically by rotary evaporation, to yield a concentrated solution.
-
Add an excess of indazole to the resulting solution.
-
Heat the reaction mixture to 70°C and allow it to react.
-
Upon cooling, a solid precipitate of KP1019 will form.
-
Collect the resulting solid by vacuum filtration and wash with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials.
-
Dry the final product under vacuum.
-
Evaluate the purity of the synthesized KP1019 using methods such as UV-visible spectroscopy and elemental analysis to confirm the correct composition and structure.[1]
Protocol for Apoptosis Assay via Annexin V/Propidium Iodide Staining
This protocol is designed to quantify KP1019-induced apoptosis in cancer cell lines (e.g., SW480, HT29) using flow cytometry.[2][8][9]
Materials:
-
Cancer cell line of interest (e.g., SW480)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
KP1019 stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed SW480 cells into 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of analysis. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of KP1019 (e.g., 50 µM, 100 µM, 150 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with serum-containing medium.
-
Combine the detached cells with the corresponding supernatant collected in the previous step.
-
-
Staining:
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after incubation.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Protocol for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following KP1019 treatment, which is known to cause G2/M arrest, particularly demonstrated in models like Saccharomyces cerevisiae.[10][11]
Materials:
-
Cells (e.g., yeast or cancer cells)
-
Complete culture medium
-
KP1019 stock solution
-
PBS
-
Cold 70% ethanol (for fixing)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to log phase and treat with the desired concentration of KP1019 and a vehicle control for a specified time (e.g., 3-6 hours).
-
Harvesting: Harvest cells by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A to degrade RNA and ensure PI only stains DNA. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of KP1019-treated cells to the control to quantify cell cycle arrest.
Mechanism of Action and Associated Pathways
The anticancer effect of KP1019 is multifactorial, involving cellular uptake, activation, and interaction with multiple intracellular targets. This process is initiated by its transport in the bloodstream, primarily bound to serum proteins like albumin and transferrin.[1][3] The overexpression of transferrin receptors on many cancer cells facilitates targeted uptake via endocytosis.[1][12]
A key, though not universally confirmed, hypothesis is the "activation by reduction," where the relatively inert Ru(III) prodrug is reduced to the more reactive Ru(II) species within the hypoxic tumor microenvironment.[1][7] Once inside the cell, the active compound induces significant cellular stress by generating reactive oxygen species (ROS), leading to oxidative stress.[2][13] This is coupled with the induction of endoplasmic reticulum (ER) stress.[2][13] While KP1019 can bind DNA, its interaction is weaker than that of platinum-based drugs, and its cytotoxicity is not solely dependent on DNA damage.[1] The culmination of these stress pathways—oxidative stress, ER stress, and DNA damage—leads to cell cycle arrest (primarily at the G2/M phase) and triggers apoptosis, often through the intrinsic mitochondrial pathway.[2][7][10]
Figure 1: Proposed mechanism of action for KP1019.
References
- 1. KP1019 - Wikipedia [en.wikipedia.org]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mode of action of NKP-1339 – a clinically investigated ruthenium-based drug – involves ER- and ROS-related effects in colon carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a novel anticancer ruthenium complex (KP1019, FFC14A) in a phase I dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NKP-1339, the first ruthenium-based anticancer drug on the edge to clinical application - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53243G [pubs.rsc.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response Checkpoint Activation Drives KP1019 Dependent Pre-Anaphase Cell Cycle Delay in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. scispace.com [scispace.com]
- 13. A systematic assessment of chemical, genetic, and epigenetic factors influencing the activity of anticancer drug KP1019 (FFC14A) - PMC [pmc.ncbi.nlm.nih.gov]
